Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester
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Overview
Description
Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety, a hexyl chain, and a cyanophenoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester typically involves esterification reactions. One common method is the reaction between 4-hexylbenzoic acid and 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 4-hexylbenzoic acid and 4-cyanophenol.
Reduction: 4-hexylbenzoic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The cyanophenoxy group can interact with specific receptors or enzymes, modulating their activity. The hexyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-cyano-, phenyl ester: Similar structure but lacks the hexyl chain.
Benzoic acid, hexyl ester: Similar structure but lacks the cyanophenoxycarbonyl group.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the cyanophenoxycarbonyl group.
Uniqueness
Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester is unique due to the presence of both the hexyl chain and the cyanophenoxycarbonyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
85907-79-5 |
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Molecular Formula |
C27H25NO4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-hexylbenzoate |
InChI |
InChI=1S/C27H25NO4/c1-2-3-4-5-6-20-7-11-22(12-8-20)26(29)32-25-17-13-23(14-18-25)27(30)31-24-15-9-21(19-28)10-16-24/h7-18H,2-6H2,1H3 |
InChI Key |
ZOPCOMMCFHEWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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